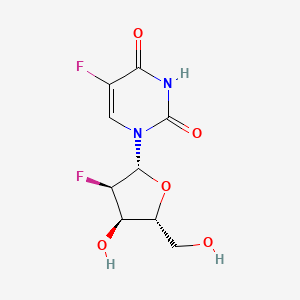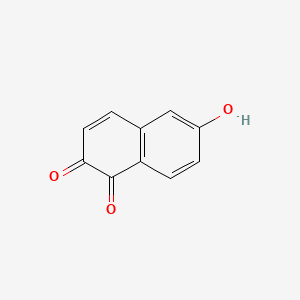
1,2-Naphthalenedione, 6-hydroxy-
Descripción general
Descripción
1,2-Naphthalenedione, 6-hydroxy-, also known as 6-hydroxy-1,2-naphthoquinone or juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been extensively studied for its various biological and pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects.
Aplicaciones Científicas De Investigación
Metal Affinity and Solution Chemistry
1,2-Naphthalenedione, 6-hydroxy- (a hydroxynaphthalenedione) has been extensively studied for its affinity to metals in solution, particularly in the context of La(III) and Pr(III) systems. These studies contribute to understanding the solution chemistry of such metal-hydroxynaphthalenedione systems (Sawhney & Arora, 1987).
Photodetachment and Photoreactions
Research has also been conducted on the photodetachment and photoreactions of substituted naphthalene anions, including deprotonated 2-naphthol and 6-hydroxy-2-naphthoic acid, using spectroscopy in ion mobility spectrometers. This has implications for understanding the behavior of these compounds under light exposure (Bull et al., 2019).
Synthesis of New Derivatives
There has been significant work in synthesizing new derivatives of 1,4-naphthalenedione, such as enamine derivatives, which have potential applications in various biological activities. These derivatives are synthesized from natural 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione and have been evaluated for activities against different biological targets (Oliveira et al., 2002).
Autoxidation Reactions
The autoxidation reactions of certain naphthalene derivatives, including hydroxynaphthalenediones, have been studied, especially in the context of anaerobic reduction of azo dyes. This research is crucial for understanding the decomposition and transformation of these compounds in various environmental conditions (Kudlich et al., 1999).
Antimicrobial and Antifungal Activities
Studies have also explored the antimicrobial and antifungal activities of naphthalene derivatives, including 1,4-naphthalenediones. These compounds have been evaluated for their efficacy against various microbial species, providing insights into potential applications in treating infections and controlling microbial growth (Ryu & Kim, 1993).
Propiedades
IUPAC Name |
6-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWXLWDPFSPVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343422 | |
| Record name | 1,2-Naphthalenedione, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Naphthalenedione, 6-hydroxy- | |
CAS RN |
607-20-5 | |
| Record name | 6-Hydroxy-1,2-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Naphthalenedione, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



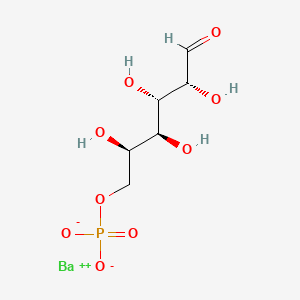
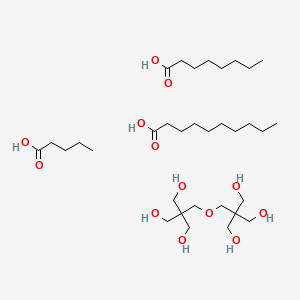
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
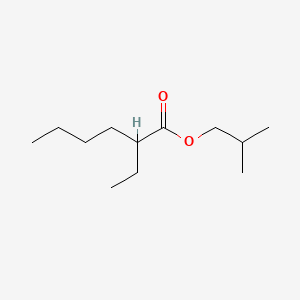
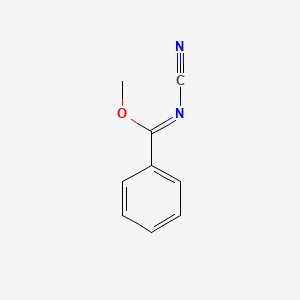
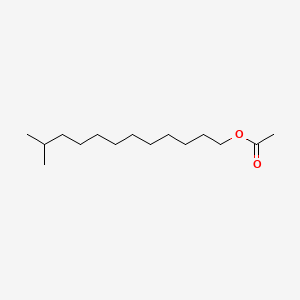
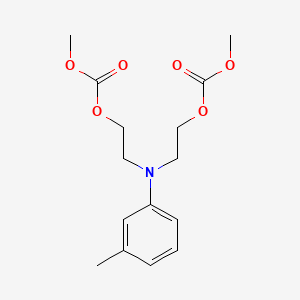
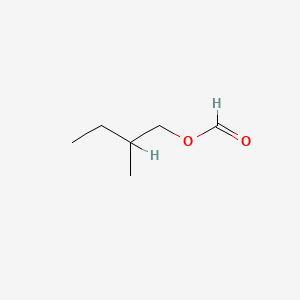
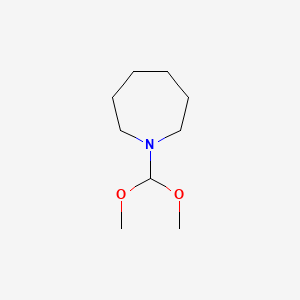
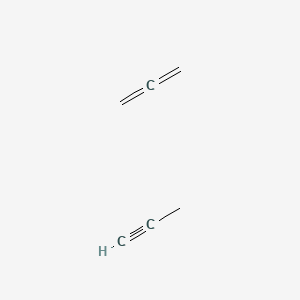
![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)
